2,8-Diiododibenzofuran

概要

説明

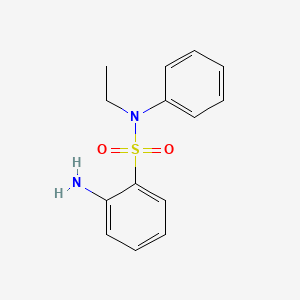

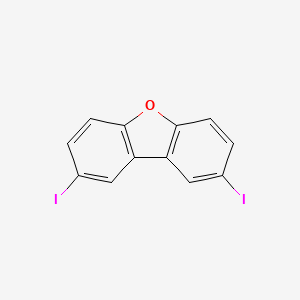

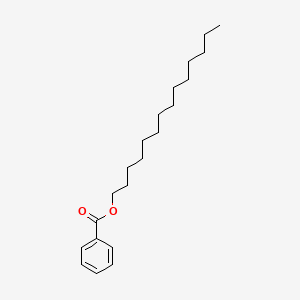

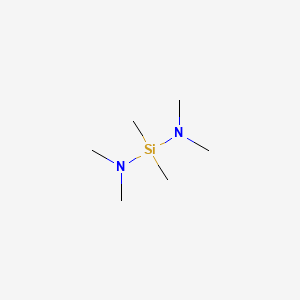

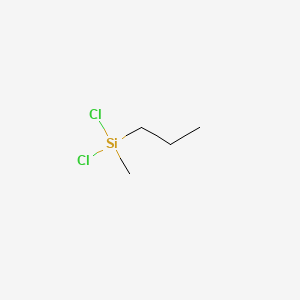

2,8-Diiododibenzofuran is a chemical compound with the molecular formula C12H6I2O . It has a molecular weight of 419.99 g/mol . The IUPAC name for this compound is 2,8-diiododibenzofuran .

Molecular Structure Analysis

The linear formula of 2,8-Diiododibenzofuran is C12H6I2O . The compound consists of a dibenzofuran core with iodine atoms attached at the 2 and 8 positions .Physical And Chemical Properties Analysis

2,8-Diiododibenzofuran is a solid at 20°C . It has a melting point range of 174.0 to 178.0°C . The compound is white to light yellow to light orange in color and appears as a powder or crystal .科学的研究の応用

1. Biological Activity and Medical Applications

Dibenzofurans, including compounds related to 2,8-Diiododibenzofuran, have shown significant biological activity. For instance, biologically active dibenzofurans from Pilidiostigma glabrum exhibited potent antibacterial activity and inhibited the synthesis of nitric oxide and PGE2 in cell models, suggesting potential applications in wound healing and anti-inflammatory therapies (Shou et al., 2012). Similarly, dibenzofuran-derived compounds have been investigated for their antitubercular properties, with certain derivatives showing lower cytotoxicity profiles, highlighting their potential as therapeutic agents (Surineni et al., 2018).

2. Environmental and Chemical Analysis

The study of dibenzofurans extends to environmental sciences, where their biodegradation and ecological impact are of interest. For instance, research has been conducted on the biodegradation of dibenzofuran and dioxins by microorganisms like Pseudomonas Aeruginosa and Xanthomonas Maltophilia, which is crucial for developing biotechnological treatments for dioxin decomposition (Ishiguro et al., 2000). The photodegradation of triclosan to form dibenzodioxin derivatives like 2,7/2,8-dibenzodichloro-p-dioxin has also been studied, revealing important implications for water treatment processes (Mezcúa et al., 2004).

3. Material Science and Electroluminescent Applications

In the field of material science, 2,8-disubstituted dibenzofuran derivatives have been synthesized for use in organic electroluminescent devices. These compounds, obtained through palladium-catalyzed coupling reactions, have shown promising performance as materials for organic light-emitting diodes (OLEDs), demonstrating the versatility of dibenzofuran derivatives in advanced material applications (Ku et al., 2006).

4. Chemical Synthesis and Drug Development

In drug development, the synthesis of dibenzofuran derivatives has been explored for their potential as inhibitors of various pathogens, including fungi, bacteria, and viruses. Studies have investigated the binding affinity, molecular dynamics, and ADMET properties of these derivatives, emphasizing their role in designing new therapeutic agents (Nath et al., 2021).

Safety and Hazards

将来の方向性

One paper suggests that 2,8-diiododibenzofuran and its derivatives could be used in the development of organic light-emitting diodes (OLEDs). These compounds are amorphous with a glass transition temperature ranging from 65 to 193°C. The emission colors of the materials vary from blue to bluish green . This suggests potential applications in the field of materials science, particularly in the development of low molecular weight semiconductor building blocks .

特性

IUPAC Name |

2,8-diiododibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6I2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTLGHDNPWVFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3=C(O2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348299 | |

| Record name | 2,8-Diiododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Diiododibenzofuran | |

CAS RN |

5943-11-3 | |

| Record name | 2,8-Diiododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-DIIODODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,8-Diiododibenzofuran in materials science research?

A1: 2,8-Diiododibenzofuran serves as a crucial starting material for synthesizing novel organic electroluminescent compounds. Its structure, featuring two iodine atoms at the 2 and 8 positions of the dibenzofuran core, allows for versatile chemical modifications. [] This is particularly useful in creating materials for organic light-emitting diodes (OLEDs), a technology with growing applications in displays and lighting.

Q2: How is 2,8-Diiododibenzofuran used to synthesize new OLED materials, and what are the advantages of these materials?

A2: Researchers utilize palladium-catalyzed coupling reactions, specifically reacting 2,8-Diiododibenzofuran with various diarylamines. [] This reaction replaces the iodine atoms with diarylamine groups, yielding a new class of 2,8-disubstituted dibenzofuran derivatives. These derivatives exhibit valuable properties for OLED applications:

- Tunable Emission Colors: By modifying the diarylamine substituents, researchers can fine-tune the emission color of the resulting materials across the blue to bluish-green spectrum. []

- Amorphous Nature and Glass Transition Temperatures: The synthesized derivatives are amorphous, meaning they lack a long-range ordered structure. They also possess glass transition temperatures (Tg) ranging from 65 to 193 °C, indicating potential for forming stable thin films crucial in OLED device fabrication. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)

![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)